molecular formula C8H6N2O3S B15203368 5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid

5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid

Cat. No.: B15203368
M. Wt: 210.21 g/mol
InChI Key: OZGJUZCLLSFCGH-UHFFFAOYSA-N
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Description

5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a methoxy group at the 5-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine ring. One common method is the reaction of a pyridine derivative with a thiazole precursor under specific conditions. For example, the reaction of 2-aminopyridine with carbon disulfide and methyl iodide in the presence of a base can yield the desired thiazolo[4,5-b]pyridine scaffold . The methoxy group can be introduced through methylation of the corresponding hydroxy derivative using methyl iodide and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide, and toluene.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolo[4,5-b]pyridine derivatives.

    Substitution: Alkylated thiazolo[4,5-b]pyridine derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.

    Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: The compound has shown promise as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it has been reported to inhibit certain enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[4,5-b]pyridine-2-carboxylic acid
  • 5-Hydroxythiazolo[4,5-b]pyridine-2-carboxylic acid
  • 5-Methylthiazolo[4,5-b]pyridine-2-carboxylic acid

Uniqueness

5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to enzymes and receptors.

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

5-methoxy-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6N2O3S/c1-13-5-3-2-4-6(9-5)10-7(14-4)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

OZGJUZCLLSFCGH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)SC(=N2)C(=O)O

Origin of Product

United States

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